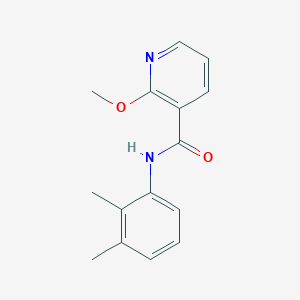
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide, commonly known as DMXAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in cancer treatment. DMXAA was first synthesized in the late 1990s as a potential anti-tumor agent, and since then, several studies have been conducted to evaluate its efficacy.
Mechanism of Action
DMXAA's mechanism of action involves the activation of the immune system and the induction of tumor necrosis. DMXAA binds to and activates the STING (stimulator of interferon genes) pathway, which leads to the production of cytokines and chemokines that attract immune cells to the tumor site. DMXAA also disrupts the tumor vasculature by inducing the release of vasoactive substances, leading to tumor necrosis.
Biochemical and Physiological Effects
DMXAA has been shown to induce the production of cytokines and chemokines, including interferon-alpha, interleukin-6, and tumor necrosis factor-alpha. DMXAA also induces the release of vasoactive substances, leading to increased vascular permeability and tumor necrosis. DMXAA has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments, including its ability to induce tumor necrosis and activate the immune system. DMXAA has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer treatment. However, DMXAA's mechanism of action is complex, and further studies are needed to fully understand its effects.
Future Directions
Several future directions for DMXAA research include:
1. Clinical trials to evaluate the efficacy of DMXAA in cancer treatment.
2. Studies to optimize the synthesis of DMXAA and develop more efficient methods.
3. Investigation of the mechanism of action of DMXAA to better understand its effects.
4. Development of DMXAA derivatives with improved efficacy and reduced toxicity.
5. Investigation of the potential application of DMXAA in combination with other cancer therapies.
Conclusion
DMXAA is a promising candidate for cancer treatment due to its ability to induce tumor necrosis and activate the immune system. DMXAA has been extensively studied in preclinical models, and further studies are needed to evaluate its efficacy in clinical trials. DMXAA's mechanism of action is complex, and further studies are needed to fully understand its effects. Several future directions for DMXAA research have been identified, including clinical trials, optimization of synthesis methods, and investigation of its mechanism of action.
Synthesis Methods
DMXAA can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenylamine with 2-bromo-3-methoxypyridine, followed by the reaction of the resulting intermediate with carbon monoxide and a palladium catalyst. The final product is obtained through the hydrolysis of the resulting nitrile compound.
Scientific Research Applications
DMXAA has been extensively studied for its potential application in cancer treatment. Several preclinical studies have demonstrated the anti-tumor activity of DMXAA in various cancer models, including lung, breast, colon, and prostate cancer. DMXAA has been shown to induce tumor necrosis by activating the immune system and disrupting the tumor vasculature.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-4-8-13(11(10)2)17-14(18)12-7-5-9-16-15(12)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYWEGIRXCDXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

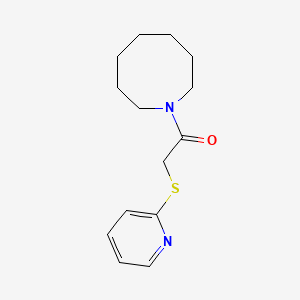
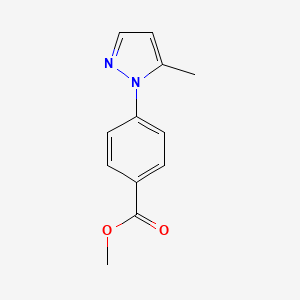

![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)

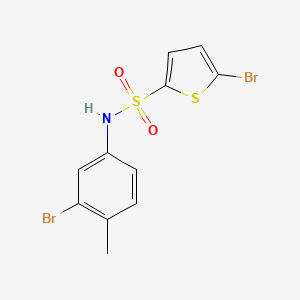
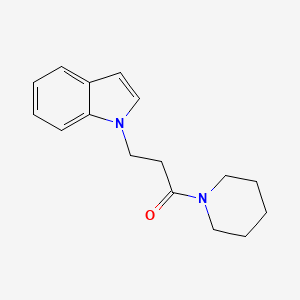
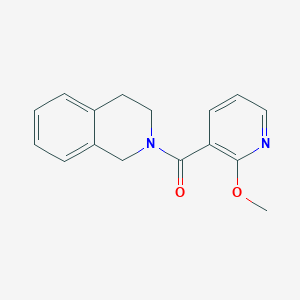
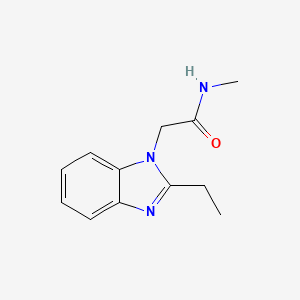

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)

![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)
